methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 1-(1H-benzimidazol-2-ylmethylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-28-20(27)25-9-8-12-6-7-13(21)10-14(12)18(25)19(26)22-11-17-23-15-4-2-3-5-16(15)24-17/h2-7,10,18H,8-9,11H2,1H3,(H,22,26)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBNXJIYGJMDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NCC3=NC4=CC=CC=C4N3)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds that incorporate both benzimidazole and isoquinoline moieties. Its molecular formula is , and it possesses a unique arrangement of functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were found to be lower than 10 µg/mL, indicating strong antibacterial properties .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3ao | S. aureus | < 1 |
| 3aq | C. albicans | 3.9 |
| 3ad | E. coli | 7.8 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
The biological activity of methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is believed to be mediated through several mechanisms:
- Inhibition of DNA synthesis : Compounds with a similar structure have been found to interfere with DNA replication in bacteria and cancer cells.
- Disruption of cellular membranes : The hydrophobic nature of the compound may lead to membrane disruption, affecting cell viability.
Case Studies
A notable case study involved the synthesis and evaluation of various benzimidazole derivatives for their antimicrobial properties. The study reported that modifications in the substituents significantly influenced the antimicrobial efficacy, suggesting that structure-activity relationships (SAR) play a critical role in the biological effectiveness of these compounds .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Gaps
Key Challenges
- Structural Characterization : The absence of crystallographic data (e.g., refined via SHELXL ) prevents precise bond-length/angle comparisons.
- Biological Activity: No pharmacological studies are cited to contextualize its efficacy or toxicity relative to analogs.
Hypothetical Data Table (Illustrative Example)
| Compound Name | Core Structure | Substituents | LogP | Reported Activity |
|---|---|---|---|---|
| Target Compound | Dihydroisoquinoline | 7-F, Benzimidazole | ~3.2* | N/A (No data) |
| Topotecan | Isoquinoline | 10-OH, Dimethyl | 0.5 | Topoisomerase I inhibitor |
| Albendazole | Benzimidazole | Propylthio | 3.0 | Anthelmintic |
*Estimated via computational tools due to lack of experimental data.
Q & A
Q. How can a theoretical framework (e.g., QSAR or retrosynthetic analysis) guide the optimization of this compound?
- Methodological Answer :
- QSAR : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptors/donors to correlate structural features with bioactivity .
- Retrosynthetic Analysis : Break down the molecule into synthons (e.g., benzimidazole-2-methylamine and fluorinated dihydroisoquinoline), prioritizing commercially available or easily synthesized intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
